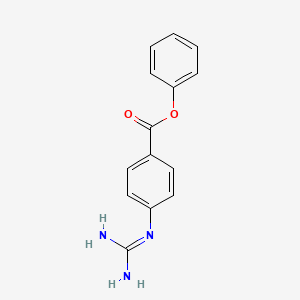

4-胍基苯甲酸苯酯

描述

Synthesis Analysis

The synthesis of Phenyl 4-guanidinobenzoate and its derivatives has been explored in various studies. Kaminski et al. (1986) synthesized a series of aryl 4-guanidinobenzoates, including derivatives of Phenyl 4-guanidinobenzoate, to assess their efficacy as acrosin inhibitors. These compounds were synthesized from phenols approved by the FDA for therapeutic use, indicating their potential for medical applications (Kaminski et al., 1986).

Molecular Structure Analysis

The molecular structure of Phenyl 4-guanidinobenzoate has been analyzed in various studies. One significant study by Dolzhenko et al. (2007) synthesized a related compound, 7,7-Dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amine, and analyzed its crystal structure, providing insights into the structural characteristics of similar guanidino compounds (Dolzhenko et al., 2007).

Chemical Reactions and Properties

Studies have shown that Phenyl 4-guanidinobenzoate and its derivatives participate in various chemical reactions. For instance, Kaminski et al. (1985) synthesized aryl 4-guanidinobenzoates and evaluated their contraceptive activity, demonstrating significant biological interactions (Kaminski et al., 1985).

Physical Properties Analysis

The physical properties of Phenyl 4-guanidinobenzoate, such as solubility and stability, are crucial for its application in various fields. Yin et al. (2009) developed a high-performance liquid chromatographic method for the assay of 4'-Carbomethoxyphenyl 4-guanidinobenzoate mesylate, a derivative of Phenyl 4-guanidinobenzoate, indicating its stability and solubility properties (Yin et al., 2009).

Chemical Properties Analysis

The chemical properties of Phenyl 4-guanidinobenzoate, such as reactivity and interaction with biological molecules, have been a subject of study. Mares-Guia and Shaw (1967) explored the specific inactivation of trypsin by ethyl p-guanidinobenzoate, a compound closely related to Phenyl 4-guanidinobenzoate, providing insights into its chemical behavior (Mares-Guia & Shaw, 1967).

科学研究应用

肥胖症治疗

4-胍基苯甲酸苯酯衍生物已被评估为肠肽酶的有效抑制剂,肠肽酶是一种位于十二指肠刷状缘的膜结合丝氨酸蛋白酶 . 这些化合物口服给药后,已显示出能显着提高饮食诱导肥胖 (DIO) 小鼠的粪便蛋白输出,表明其具有利于肥胖症治疗的药效学作用 .

肠肽酶抑制

该化合物能够模拟底物的赖氨酸残基,从而抑制肠肽酶。 这种抑制至关重要,因为肠肽酶在膳食蛋白质消化中起着重要作用 .

不经全身暴露的药理作用

4-胍基苯甲酸苯酯衍生物的主要优势之一是其不经全身暴露即可产生药理作用。 这意味着可以在副作用最小的前提下实现治疗效果,这在药物设计中是一个重大优势 .

抗肥胖作用

对这些化合物的进一步优化已导致了诸如SCO-792和苯异恶唑啉等类似物的开发,这些类似物在口服给药后,尽管全身暴露较低,但在 DIO 大鼠中仍表现出有效的抗肥胖作用 .

减少体重增加

据报道,4-胍基苯甲酸苯酯的特定类似物,如OBE-2008,在 DIO 小鼠的生长阶段显着降低了体重增加的速度,突出了其作为体重管理疗法的潜力 .

胃旁路手术的替代方案

鉴于其非侵入性和显着减轻体重的潜力,4-胍基苯甲酸苯酯衍生物可以作为胃旁路手术的替代方案,胃旁路手术对患者而言更具侵入性和负担 .

安全和危害

作用机制

Target of Action

Phenyl 4-guanidinobenzoate primarily targets enteropeptidase , a membrane-bound serine protease localized to the duodenal brush border . Enteropeptidase plays a crucial role in the digestion of proteins by activating trypsinogen to trypsin .

Mode of Action

Phenyl 4-guanidinobenzoate acts as an inhibitor of enteropeptidase . The guanidinyl group of the compound is expected to mimic the lysine residue of the substrate, thereby leading to enteropeptidase inhibition .

Biochemical Pathways

The inhibition of enteropeptidase by Phenyl 4-guanidinobenzoate affects the protein digestion process. This results in an elevated fecal protein output, a pharmacodynamic marker, in diet-induced obese (DIO) mice .

Result of Action

The inhibition of enteropeptidase by Phenyl 4-guanidinobenzoate leads to an increase in fecal protein output . This effect is associated with the potential anti-obesity effects of the compound .

生化分析

Biochemical Properties

Phenyl 4-guanidinobenzoate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is enteropeptidase, a membrane-bound serine protease localized to the duodenal brush border . The guanidinyl group of Phenyl 4-guanidinobenzoate mimics the lysine residue of the substrate, leading to the inhibition of enteropeptidase . This interaction is crucial for its potential therapeutic applications, especially in the treatment of obesity.

Cellular Effects

Phenyl 4-guanidinobenzoate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, its inhibition of enteropeptidase can lead to changes in protein digestion and absorption, impacting overall cellular function . Studies have demonstrated that Phenyl 4-guanidinobenzoate can elevate fecal protein output in diet-induced obese mice, indicating its effect on cellular metabolism and nutrient processing .

Molecular Mechanism

The molecular mechanism of Phenyl 4-guanidinobenzoate involves its binding interactions with biomolecules, particularly enteropeptidase. By mimicking the lysine residue of the substrate, Phenyl 4-guanidinobenzoate effectively inhibits the enzyme’s activity . This inhibition can lead to changes in gene expression and cellular signaling pathways, contributing to its therapeutic effects. Additionally, the compound’s stability and ester stability play a role in its pharmacological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phenyl 4-guanidinobenzoate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Phenyl 4-guanidinobenzoate exhibits potent anti-obesity effects despite its low systemic exposure following oral administration . This indicates that the compound’s stability and long-term effects on cellular function are crucial for its effectiveness in therapeutic applications.

Dosage Effects in Animal Models

The effects of Phenyl 4-guanidinobenzoate vary with different dosages in animal models. Research has demonstrated that oral administration of the compound significantly elevates fecal protein output in diet-induced obese mice, while subcutaneous administration does not change this parameter . This suggests that the dosage and route of administration are critical factors in determining the compound’s effectiveness and potential adverse effects.

Metabolic Pathways

Phenyl 4-guanidinobenzoate is involved in metabolic pathways related to protein digestion and absorption. Its interaction with enteropeptidase plays a key role in these pathways . By inhibiting enteropeptidase, Phenyl 4-guanidinobenzoate can affect metabolic flux and metabolite levels, contributing to its therapeutic effects in conditions such as obesity .

Transport and Distribution

The transport and distribution of Phenyl 4-guanidinobenzoate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are important factors in its overall effectiveness . Studies have shown that Phenyl 4-guanidinobenzoate exhibits low systemic exposure following oral administration, indicating its limited distribution within the body .

Subcellular Localization

Phenyl 4-guanidinobenzoate’s subcellular localization is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is essential for its inhibition of enteropeptidase and its overall therapeutic effects.

属性

IUPAC Name |

phenyl 4-(diaminomethylideneamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c15-14(16)17-11-8-6-10(7-9-11)13(18)19-12-4-2-1-3-5-12/h1-9H,(H4,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPIXLVXGYQMFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189209 | |

| Record name | Phenyl 4-guanidinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35695-21-7 | |

| Record name | Phenyl 4-guanidinobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035695217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl 4-guanidinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

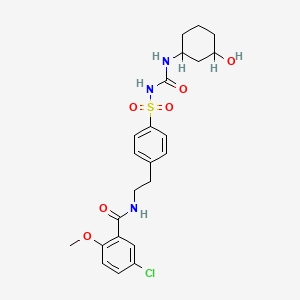

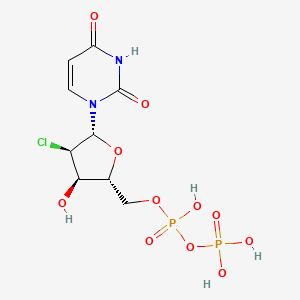

Feasible Synthetic Routes

Q & A

Q1: How does Phenyl 4-guanidinobenzoate interact with its target and what are the downstream effects?

A: Phenyl 4-guanidinobenzoate derivatives act as protease inhibitors, primarily targeting serine proteases like trypsin, thrombin, plasmin, and kallikrein. They function as "quasi-substrates," binding to the enzyme's active site and forming a stable acyl-enzyme complex. [] This interaction effectively blocks the enzyme's active site, preventing it from binding to and cleaving its natural substrates. [, ] This inhibition leads to a decrease in protease activity, which is particularly relevant in conditions where excessive protease activity is detrimental, such as acute pancreatitis. [, , , ]

Q2: What is the structure-activity relationship (SAR) observed with Phenyl 4-guanidinobenzoate derivatives?

A: Research indicates that the position and nature of substituents on the phenyl rings significantly influence the inhibitory activity and selectivity of these compounds. For example, 4-(β-Amidinoethenyl) phenyl 4-guanidinobenzoate (compound 15 in []) and 4-amidino-2-benzoylphenyl 4-guanidinobenzoate (compound 26 in []) exhibit potent inhibitory activities against various proteases, with differing selectivity profiles. [] Further studies exploring modifications to these core structures are needed to fully elucidate the SAR and optimize desired inhibitory profiles.

Q3: What are the in vitro and in vivo efficacies of Phenyl 4-guanidinobenzoate derivatives?

A: Studies have demonstrated the efficacy of Phenyl 4-guanidinobenzoate derivatives in inhibiting various proteases in vitro, with IC50 values in the nanomolar to micromolar range. [, , , ] In vivo studies using experimental models of acute pancreatitis in rats, rabbits, and dogs have shown that these compounds, particularly E-3123 (4-(2-succinimidoethylthio)phenyl 4-guanidinobenzoate methanesulfonate) and ONO-3307 (4-sulfamoyl phenyl-4-guanidinobenzoate methanesulfonate), effectively reduce mortality, serum amylase and lipase levels, pancreatic edema, and histological damage. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-Amino-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-1-propanone](/img/structure/B1229546.png)

![5-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1229548.png)

![1-[2-(Trifluoromethyl)phenyl]sulfonyl-4-piperidinecarboxylic acid [2-[(4-fluorophenyl)methylamino]-2-oxoethyl] ester](/img/structure/B1229551.png)

![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B1229557.png)

![1-(1,3-benzoxazol-2-yl)-N-[(4-ethylphenyl)methyl]-3-piperidinecarboxamide](/img/structure/B1229558.png)

![7-(2-Ethyl-1-piperidinyl)-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1229561.png)

![5-(4-fluorophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b]thiazol-4-ium-5-ol](/img/structure/B1229562.png)

![4-[(1,2-Dimethyl-5-indolyl)methylamino]-4-oxobutanoic acid](/img/structure/B1229564.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-[(2-nitro-3-pyridinyl)oxy]acetamide](/img/structure/B1229570.png)